molecular formula C17H27N7O3S B2991348 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034352-98-0

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2991348
CAS No.: 2034352-98-0
M. Wt: 409.51
InChI Key: JSDPQSQMWIHNHI-UHFFFAOYSA-N
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Description

This compound features a pyrazole-4-sulfonamide core linked to a 1,3,5-triazine moiety via a methylene bridge. The triazine ring is substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 6, while the pyrazole ring is modified with an ethyl group at position 1 and methyl groups at positions 3 and 4.

Properties

IUPAC Name

1-ethyl-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N7O3S/c1-5-24-13(3)15(12(2)22-24)28(25,26)18-11-14-19-16(21-17(20-14)27-4)23-9-7-6-8-10-23/h18H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDPQSQMWIHNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity . The compound’s ability to undergo various chemical reactions also contributes to its biological activity by generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide ()

  • Molecular Formula : C₁₈H₂₃N₅O₅S
  • Molecular Weight : 421.5 g/mol
  • Key Differences : Replaces the pyrazole-4-sulfonamide group with a dihydrobenzo[d][1,4]dioxine sulfonamide. The benzo[d][1,4]dioxine moiety may enhance π-π stacking interactions but reduce solubility compared to the pyrazole derivative due to increased hydrophobicity .

Pyrazole- and Pyrimidine-Based Sulfonamides ()

Compound Name Key Substituents Potential Biological Implications
1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide Nitro group on pyrazole, difluoromethyl group Nitro groups enhance electrophilicity, potentially improving target binding but increasing toxicity .
1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide Ethoxy and nitro groups on pyrazole Ethoxy groups may improve metabolic stability compared to methoxy derivatives .

Research Findings and Functional Insights

  • Solubility : The piperidin-1-yl group in the target compound likely enhances water solubility via amine protonation, whereas nitro-containing analogs () exhibit lower solubility due to hydrophobic nitro groups .
  • Binding Affinity: Methoxy groups on triazine (target compound) may donate electron density, stabilizing interactions with hydrophobic pockets in target proteins.
  • Metabolic Stability : The ethyl group on the pyrazole nitrogen in the target compound may slow oxidative metabolism compared to methyl or unsubstituted analogs .

Biological Activity

1-ethyl-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H27N7O3SC_{17}H_{27}N_{7}O_{3}S with a molecular weight of 409.5 g/mol. Its structural features include a pyrazole ring, a sulfonamide group, and a triazine moiety substituted with a piperidine ring and a methoxy group.

PropertyValue
Molecular FormulaC17H27N7O3SC_{17}H_{27}N_{7}O_{3}S
Molecular Weight409.5 g/mol
CAS Number2034352-98-0

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole and triazine rings followed by sulfonamide coupling. Recent advancements in synthetic methodologies have improved yield and purity, allowing for more extensive biological evaluation.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to induce apoptosis in cancer cell lines. The presence of the triazine moiety has been linked to enhanced cytotoxicity against certain tumor types. In vitro assays revealed that related compounds can inhibit cell proliferation significantly at micromolar concentrations .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, there is emerging evidence suggesting that the compound may possess anti-inflammatory effects. Inflammatory cytokine assays indicate a reduction in pro-inflammatory markers when exposed to this class of compounds . This suggests potential applications in treating inflammatory diseases.

Case Studies

Recent studies have explored the pharmacological profiles of various derivatives based on the core structure of this compound:

  • Antibacterial Efficacy : A derivative was tested against Bacillus subtilis and showed an MIC (Minimum Inhibitory Concentration) of 12.5 μg/ml .
  • Cytotoxicity in Cancer Cells : A related compound demonstrated IC50 values ranging from 10 to 20 μM in various cancer cell lines, indicating significant cytotoxic activity .
  • Inhibition of Inflammatory Responses : A study reported that treatment with similar compounds led to a decrease in TNF-alpha levels in vitro by approximately 40%, suggesting potential therapeutic benefits in inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and what intermediates are critical?

The synthesis involves multi-step reactions, including triazine core formation and sulfonamide coupling. Key steps:

  • Triazine formation : Nucleophilic substitution under reflux with ethanol (12 hours), as described for analogous triazine derivatives .
  • Sulfonylation : React pyrazole sulfonyl chloride with triazine intermediates in the presence of a base (e.g., triethylamine) . Critical intermediates include 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-amine and activated pyrazole sulfonyl chloride.

Table 1: Representative Reaction Conditions

StepReagents/ConditionsIntermediateReference
Triazine synthesisEthanol reflux, 12hChlorotriazine derivative
Sulfonamide couplingPyrazole sulfonyl chloride, basePyrazole sulfonamide-triazine

Q. What analytical techniques are effective for characterizing structural integrity?

  • Spectroscopy : 1H/13C NMR to confirm substituents (e.g., ethyl, piperidinyl) .
  • Mass spectrometry : HRMS for molecular formula validation.
  • Chromatography : HPLC (UV detection) for purity assessment, as in pharmaceutical standards .

Q. What structural motifs influence reactivity and biological activity?

  • Triazine core : Electrophilic 4-methoxy-6-piperidinyl substitution enables nucleophilic attacks .
  • Pyrazole sulfonamide : 3,5-dimethyl groups reduce steric interference; sulfonamide supports hydrogen bonding .
  • Ethyl group : Enhances lipophilicity, impacting bioavailability .

Advanced Research Questions

Q. How can coupling efficiency between triazine and pyrazole sulfonamide be optimized?

Systematic parameter variation is key:

  • Solvent : Test polar aprotic solvents (DMF, DMSO) versus ethanol .
  • Catalysis : Use bases (e.g., triethylamine) to accelerate sulfonamide bond formation .
  • Temperature : Explore 80–100°C in sealed systems to reduce reaction time. Monitor kinetics via in-situ FTIR or HPLC .

Q. How to resolve contradictions in reported by-product formation?

  • Reproduce reactions : Standardize solvent purity and equipment calibration.
  • Isolate by-products : Use preparative HPLC or column chromatography .
  • Computational modeling : Apply DFT to predict side reactions (e.g., methoxy hydrolysis) .

Table 2: Common By-Products and Mitigation

By-ProductSourceMitigation Strategy
Des-methyl derivativeMethoxy group hydrolysisAnhydrous conditions, N₂ atmosphere
Sulfonic acidOver-oxidation during synthesisControlled reaction time, ≤40°C

Q. What in silico strategies study biological target interactions?

  • Molecular docking : Use AutoDock Vina with co-crystallized ligand parameters .
  • Validation : Compare docking results with SPR/ITC binding data .
  • Dynamics simulations : Assess binding stability over 100-ns trajectories.

Methodological Notes

  • Synthesis Design : Prioritize modular approaches to isolate intermediates for characterization .
  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS) .
  • Theory Linkage : Align experimental workflows with conceptual frameworks (e.g., reaction mechanisms) .

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